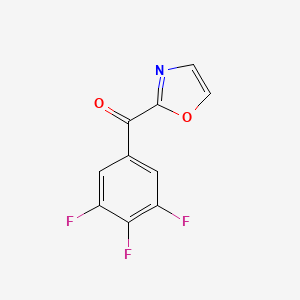

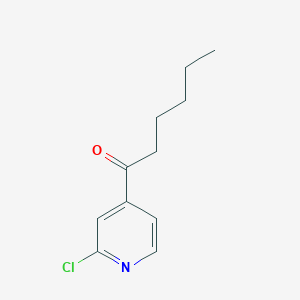

![molecular formula C18H25NO3 B1325570 Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898757-25-0](/img/structure/B1325570.png)

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

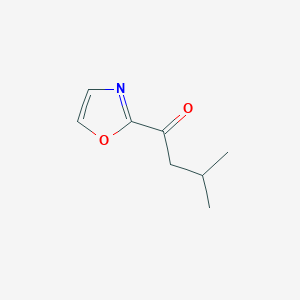

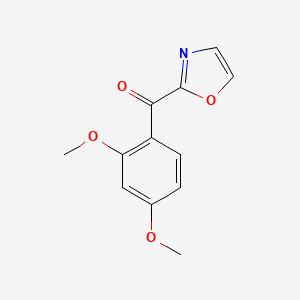

Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate is a chemical compound with the CAS Number: 898757-25-0 . It has a molecular weight of 303.4 . The compound is also known as EP2.

Molecular Structure Analysis

The compound contains a total of 48 bonds, including 23 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring (azetidine), 1 six-membered ring (phenyl), 1 ester (aliphatic), 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.4 g/mol . It has a complex structure with a high degree of rotatable bonds, which may influence its physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, derived from ethyl 3-oxohexanoate, have been synthesized using an efficient three-component protocol. These compounds, including variants like ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate, were structurally analyzed using IR, NMR, and single crystal X-ray structural analysis, revealing insights into their conformation and molecular interactions (Kumar et al., 2014).

Stereospecific and Stereoselective Reactions

- Research on stereospecific and stereoselective reactions involving active methylene compounds has shown that reagents like diethyl azodicarboxylate and triphenylphosphine can react with alcohols and ethyl cyanoacetate to yield various alkylated products. This research provides a deeper understanding of the chemical reactions and mechanisms involved in the formation of complex organic compounds (Kurihara et al., 1981).

Pharmaceutical Intermediate Synthesis

- The compound has been used in the synthesis of pharmaceutical intermediates like ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a key intermediate in the production of statins. This research demonstrates an improved synthesis route starting from (S)-malic acid, contributing significantly to the field of medicinal chemistry (Tararov et al., 2006).

Antimalarial and Antimycobacterium Activities

- Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum and antimycobacterium. This research highlights the potential of these derivatives in treating malaria and tuberculosis (Ningsanont et al., 2003).

Novel Synthesis Techniques

- Innovative synthesis techniques for key compounds in biotin (vitamin H) synthesis, like regioselective chlorination of methyl groups in related esters, demonstrate the compound's role in advancing synthetic organic chemistry (Zav’yalov et al., 2006).

Application in Asymmetric Synthesis

- Ethyl(phenyl) 6-amino-2,3,6-trideoxy-α-D-glucopyranosides derived from this compound have been used to obtain catalysts for asymmetric synthesis. This research has implications for the production of optically active compounds, crucial in pharmaceuticals and materials science (Iovel' et al., 2000).

Propiedades

IUPAC Name |

ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)7-4-3-6-17(20)16-10-8-15(9-11-16)14-19-12-5-13-19/h8-11H,2-7,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMVFNAWQBHMLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642836 |

Source

|

| Record name | Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[4-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |

CAS RN |

898757-25-0 |

Source

|

| Record name | Ethyl 4-(1-azetidinylmethyl)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-{4-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.